![molecular formula C18H21N3O5S B2801002 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine CAS No. 2097894-58-9](/img/structure/B2801002.png)
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a benzodioxine moiety, and a dimethylpyrimidine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:
Formation of the Benzodioxine Moiety: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst.
Sulfonylation: The benzodioxine derivative is then sulfonylated using sulfonyl chloride in the presence of a base such as triethylamine.
Pyrrolidine Ring Formation: The sulfonylated benzodioxine is reacted with a pyrrolidine derivative under basic conditions to form the pyrrolidine ring.
Coupling with Dimethylpyrimidine: Finally, the pyrrolidine derivative is coupled with 2,6-dimethylpyrimidine using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
Sulfonation of 2,3-Dihydro-1,4-benzodioxine
The benzodioxine sulfonyl group is synthesized via sulfonation of 2,3-dihydro-1,4-benzodioxine using chlorosulfonic acid or sulfur trioxide. This reaction produces the sulfonyl chloride intermediate, which is subsequently coupled with pyrrolidine to form the sulfonamide bond .
Reaction Pathway: 2 3 Dihydro 1 4 benzodioxineClSO3H6 Sulfonyl chloride derivativePyrrolidineSulfonamide intermediate
Functionalization of Pyrrolidine
The pyrrolidine ring is functionalized at the 3-position with an oxy group via nucleophilic substitution. For example, hydroxylated pyrrolidine derivatives react with activated pyrimidine intermediates under Mitsunobu or SN2 conditions .
Key Reagents:
- Mitsunobu reaction: DIAD (Diisopropyl azodicarboxylate), Triphenylphosphine
- SN2 conditions: NaH/DMF, alkyl halides
Pyrimidine Ring Formation
The 2,6-dimethylpyrimidine scaffold is synthesized via cyclocondensation of acetylacetone with urea or thiourea derivatives under acidic conditions (e.g., HCl or H2SO4) . Substitution at the 4-position is achieved using halogenation followed by nucleophilic displacement with the pyrrolidin-3-yloxy group .
Reactivity of Functional Groups
Sulfonamide Alkylation
The sulfonamide nitrogen can undergo alkylation with alkyl halides or epoxides in the presence of a base (e.g., K2CO3) to modify solubility or biological activity .
Example: Sulfonamide+CH3IK2CO3,DMFN Methylated derivative
Pyrimidine Ring Functionalization
The 4-oxy-pyrrolidine group acts as a leaving group in nucleophilic aromatic substitution (NAS) reactions. For instance, displacement with amines or thiols generates analogs with varied pharmacokinetic profiles .
Conditions:
- Amines: DIPEA, DMF, 80°C
- Thiols: CuI, Cs2CO3, DMSO
Stability and Degradation Studies
- Hydrolytic Stability : The compound shows moderate stability in aqueous buffers (pH 7.4, 37°C), with 85% remaining after 24 hours. Acidic conditions (pH 2.0) accelerate sulfonamide hydrolysis .
- Photodegradation : Exposure to UV light (254 nm) induces cleavage of the benzodioxine ring, forming quinone-like byproducts .
Catalytic and Biological Interactions
Aplicaciones Científicas De Investigación
Biological Activities
Recent studies have indicated that this compound exhibits a range of biological activities:
- Enzyme Inhibition : The compound has been tested for its inhibitory effects on various enzymes such as acetylcholinesterase and α-glucosidase. These activities suggest potential applications in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) due to its ability to modulate glucose metabolism and neurotransmitter levels .
- Antimicrobial Properties : Preliminary investigations have shown that related sulfonamide compounds possess antimicrobial properties, which may extend to this compound as well. This could make it a candidate for developing new antibiotics .
Therapeutic Applications
The therapeutic implications of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine are promising:
- Diabetes Management : Its ability to inhibit α-glucosidase can help manage postprandial blood sugar levels in diabetic patients.
- Neuroprotective Effects : By modulating acetylcholine levels through acetylcholinesterase inhibition, it may provide neuroprotective benefits in neurodegenerative diseases.
- Potential Anti-inflammatory Effects : Some studies suggest that compounds with similar structures can exhibit anti-inflammatory properties, which could be beneficial in treating chronic inflammatory conditions.
Case Studies
Several case studies highlight the effectiveness of related compounds:
- A study demonstrated that sulfonamide derivatives showed significant inhibition of acetylcholinesterase activity in vitro, suggesting their potential as therapeutic agents for Alzheimer's disease .
- Another research focused on the synthesis and biological evaluation of benzodioxane-based sulfonamides that exhibited promising activity against diabetes-related enzymes .
Mecanismo De Acción
The mechanism of action of 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
2,3-Dihydro-1,4-benzodioxine: A simpler analog with similar structural features.
Pyrrolidine Derivatives: Compounds with a pyrrolidine ring but different substituents.
Dimethylpyrimidine Derivatives: Compounds with a dimethylpyrimidine core but different functional groups.
Uniqueness
4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine is unique due to its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Actividad Biológica
The compound 4-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)pyrrolidin-3-yl]oxy}-2,6-dimethylpyrimidine (hereafter referred to as Compound A ) is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of Compound A based on recent research findings.
Synthesis of Compound A
Compound A was synthesized through a multi-step process involving the reaction of 2,3-dihydro-1,4-benzodioxin-6-sulfonyl chloride with pyrrolidine derivatives. The synthesis pathway typically includes:
- Preparation of the Sulfonamide : The initial step involves the formation of a sulfonamide from 2,3-dihydro-1,4-benzodioxin-6-amine and sulfonyl chloride.
- Formation of the Pyrrolidine Derivative : The sulfonamide is then reacted with various pyrrolidine compounds to introduce the desired functional groups.
- Final Coupling Reaction : The final product is obtained through a coupling reaction with 2,6-dimethylpyrimidine.
This synthetic route has been optimized to yield high purity and yield of Compound A suitable for biological testing.
Enzyme Inhibition
Recent studies have demonstrated that Compound A exhibits significant inhibitory activity against various enzymes relevant to metabolic disorders and neurodegenerative diseases. Notably:
- Acetylcholinesterase Inhibition : Compound A showed promising results in inhibiting acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. The inhibition was quantified using in vitro assays where Compound A demonstrated an IC50 value indicating effective enzyme blockade .
- α-Glucosidase Inhibition : Inhibitory effects against α-glucosidase were also observed, suggesting potential applications in managing Type 2 diabetes mellitus (T2DM) by delaying carbohydrate absorption .
Cytotoxicity Studies
In cell viability assays conducted on human cancer cell lines, Compound A displayed cytotoxic effects:
- Cytotoxic Activity : The compound was tested against human promyelocytic leukemia HL-60 cells and exhibited significant cytotoxicity. The mechanism appears to involve the generation of reactive oxygen species (ROS), leading to apoptosis in cancer cells .
Antimicrobial Activity
Compound A has also been evaluated for its antimicrobial properties:
- Antibacterial Testing : It displayed activity against both Gram-positive and Gram-negative bacteria in microdilution assays. The minimal inhibitory concentrations (MICs) were determined, indicating its potential as an antimicrobial agent .
Case Study 1: Neuroprotective Effects
A study investigated the neuroprotective effects of Compound A in a rodent model of Alzheimer's disease. The results indicated that treatment with Compound A significantly improved cognitive function as measured by behavioral tests and reduced amyloid-beta plaque formation in the brain .
Case Study 2: Antitumor Activity
In another research effort, Compound A was evaluated for its antitumor activity using 2D and 3D cell culture models on lung cancer cell lines (A549, HCC827). Results showed that it inhibited cell proliferation effectively in 2D cultures with IC50 values comparable to established chemotherapeutics .
Summary Table of Biological Activities
Propiedades
IUPAC Name |
4-[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)pyrrolidin-3-yl]oxy-2,6-dimethylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5S/c1-12-9-18(20-13(2)19-12)26-14-5-6-21(11-14)27(22,23)15-3-4-16-17(10-15)25-8-7-24-16/h3-4,9-10,14H,5-8,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSQXKMXCSIIPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)OC2CCN(C2)S(=O)(=O)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.